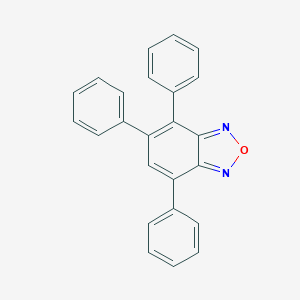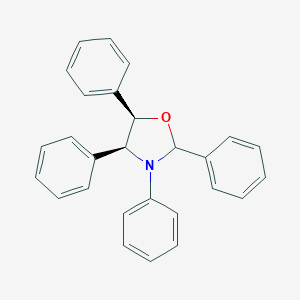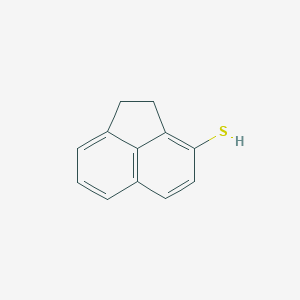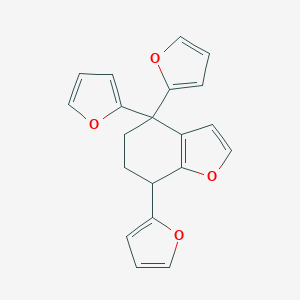![molecular formula C22H25NO B282153 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol, also known as MPA-Na, is a synthetic compound that has been widely used in scientific research. It belongs to the family of naphthol derivatives and has a molecular formula of C23H25NO. MPA-Na has been extensively studied for its various biochemical and physiological effects, as well as its potential applications in medicine.
作用機序
The mechanism of action of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol involves its ability to inhibit the activity of protein kinase C. This inhibition occurs through the binding of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol to the regulatory domain of the enzyme, which prevents its activation and subsequent downstream signaling events. The inhibition of protein kinase C has been linked to the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These effects include the regulation of blood pressure, the prevention of platelet aggregation, and the reduction of inflammation. 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol has also been shown to have potential applications in the treatment of various diseases, including cancer, cardiovascular disease, and diabetes.
実験室実験の利点と制限
One of the major advantages of using 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol in laboratory experiments is its high purity and stability. This allows for accurate and reproducible results, which is essential for scientific research. However, 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol also has some limitations, including its cost and availability. The synthesis of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol is a complex and time-consuming process, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol. One potential area of research is the development of new synthetic methods for the production of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol. This could lead to increased availability and lower costs, which would make it more accessible to researchers. Another area of research is the investigation of the potential therapeutic applications of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol in the treatment of various diseases. This could involve the development of new drugs or the repurposing of existing ones. Finally, further studies are needed to fully understand the mechanism of action of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol and its effects on various biological systems.
合成法
The synthesis of 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol involves the reaction of 2-naphthol with 2-bromo-1-phenylethylamine in the presence of sodium hydride and dimethylformamide. The resulting compound is then treated with methyl iodide to obtain 1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol in high yield and purity.
科学的研究の応用
1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol has been used in numerous scientific studies as a tool to investigate the function and regulation of various biological systems. It has been shown to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and regulation. This inhibition has been linked to a variety of physiological effects, including the regulation of blood pressure, the prevention of platelet aggregation, and the reduction of inflammation.
特性
分子式 |
C22H25NO |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
1-[(1S)-2-methyl-1-[[(1S)-1-phenylethyl]amino]propyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H25NO/c1-15(2)22(23-16(3)17-9-5-4-6-10-17)21-19-12-8-7-11-18(19)13-14-20(21)24/h4-16,22-24H,1-3H3/t16-,22-/m0/s1 |
InChIキー |
AJVDHIAZMGCWGJ-AOMKIAJQSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H](C2=C(C=CC3=CC=CC=C32)O)C(C)C |
SMILES |
CC(C)C(C1=C(C=CC2=CC=CC=C21)O)NC(C)C3=CC=CC=C3 |
正規SMILES |
CC(C)C(C1=C(C=CC2=CC=CC=C21)O)NC(C)C3=CC=CC=C3 |
溶解性 |
2.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)


![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)

![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)


![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)